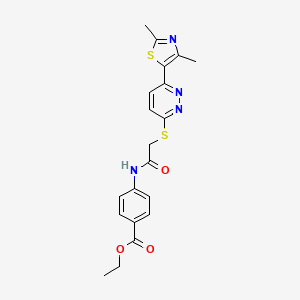

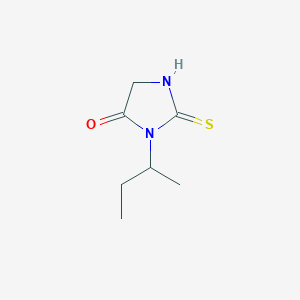

(1-Benzylindol-5-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Properties and Applications : Boronic acids, including derivatives like (1-Benzylindol-5-yl)boronic acid, are extensively used in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine due to their Lewis acidity and unique properties. The electron-withdrawing character of certain substituents, such as fluorine, influences their chemical properties significantly (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Synthesis and Catalysis : Boronic acids and esters are critical in synthetic organic chemistry and catalysis. They can be synthesized through metal- and additive-free methods, which avoids expensive and toxic metal catalysts, making them more accessible for various applications (Mfuh, Schneider, Cruces, & Larionov, 2017).

Biomedical Applications : In the biomedical field, boronic acids are prospective compounds for inhibiting metallo-β-lactamases due to their ability to form covalent adducts in the enzymatic active site. This makes them potential candidates for combating antibiotic resistance (Krivitskaya & Khrenova, 2021).

Molecular Recognition : Certain boronic acids have been found to recognize and differentiate between anomers of 2-deoxyribofuranosides, showcasing their potential in stereochemistry control and molecular recognition (Yamashita, Amano, Shimada, & Narasaka, 1996).

Sensing Applications : Boronic acids, including specific derivatives, are instrumental in developing fluorescent sensors for detecting carbohydrates, bioactive substances, and various ions. This highlights their importance in diagnostics and environmental monitoring (Huang et al., 2012).

Drug Delivery : They have also been explored in drug delivery systems. For instance, boronic acid polymers have shown promise in treating diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

Chemical Reactions and Catalysis : Boronic acids are versatile molecules used in organic reactions, molecular recognition, and assembly. They have been used as catalysts in reactions such as the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).

Materials Science Applications : Boronic acids react with organometallic systems, leading to advancements in chemical catalysis. These reactions are essential for developing new catalytic methods and materials (Anaby et al., 2014).

Pharmacokinetics and Drug Formulation : They have been used in the formulation of polymeric carriers for delivering a variety of boronic acid-containing drugs, enhancing pharmacokinetics and drug efficacy (Kim, Suzuki, & Nagasaki, 2020).

Analytical Chemistry : Boronic acid derivatives are employed in (19)F NMR spectroscopy for diol recognition and discrimination, showcasing their utility in analytical chemistry (Axthelm, Görls, Schubert, & Schiller, 2015).

Safety And Hazards

Future Directions

Boronic acids are increasingly utilized in diverse areas of research, including their application as sensors and in the development of therapeutics . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests potential future directions for the study and application of “(1-Benzylindol-5-yl)boronic acid”.

properties

IUPAC Name |

(1-benzylindol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10,18-19H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKACPKHWZZGGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzylindol-5-yl)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)

![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)

![7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2629969.png)

![1-[(2-Chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2629972.png)

![N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide](/img/structure/B2629973.png)